molecular formula C2H3F3O B1586222 2,2,2-Trifluoroethanol-d3 CAS No. 77253-67-9

2,2,2-Trifluoroethanol-d3

Cat. No.: B1586222
CAS No.: 77253-67-9
M. Wt: 103.06 g/mol
InChI Key: RHQDFWAXVIIEBN-IDPMSXFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethanol-d3 is a deuterated form of 2,2,2-trifluoroethanol, where the hydrogen atoms in the hydroxyl group are replaced with deuterium. This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Scientific Research Applications

2,2,2-Trifluoroethanol-d3 has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoroethanol-d3 is known to have significant effects on biological processes, including the protein folding–unfolding phenomenon . It is known to induce a helical structure in proteins . It competitively inhibits alcohol dehydrogenase . It forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .

Cellular Effects

The presence of this compound has been noted to accelerate the unfolding process compared to pure water . It has been found to speed up the unfolding time scale at low concentrations . The molecular contact frequency between protein and this compound follows a certain trend at low concentrations .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with proteins and enzymes. It is known to induce a helical structure in proteins, affecting their folding and unfolding processes . It also competitively inhibits alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of alcohols .

Temporal Effects in Laboratory Settings

In the fairly modest temperature and pressure regime of 0–2 GPa and 200–295 K, this compound exhibits a remarkable degree of polymorphism, with the observation of four ordered phases and a cubic plastic phase . The ordered phases are characterized by hydrogen-bonded chains .

Metabolic Pathways

This compound, the toxic metabolite of the anesthetic agent fluoroxene, is further metabolized to trifluoroacetic acid . This process involves the interaction of this compound with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanol-d3 is typically synthesized through a deuteration reaction. One common method involves the reaction of 2,2,2-trifluoroethanol with deuterium gas in the presence of a catalyst. The catalyst often used is a base metal such as sodium or potassium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction efficiently. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethanol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethanol-d3 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to form stable hydrogen-bonded complexes and its strong acidic character due to the trifluoromethyl group also distinguish it from other similar compounds .

Properties

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227989
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77253-67-9
Record name 2,2,2-Trifluoroethan-1,1-d2-ol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77253-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide (example 385b) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless solid. MS (ESI): m/z=586.0 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 464d) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound after purification by preparative chiral HPLC as colorless oil. MS (ESI): m/z=616.1 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoroethanol-d3
Reactant of Route 2
2,2,2-Trifluoroethanol-d3
Reactant of Route 3
2,2,2-Trifluoroethanol-d3
Reactant of Route 4
2,2,2-Trifluoroethanol-d3
Reactant of Route 5
2,2,2-Trifluoroethanol-d3
Reactant of Route 6
2,2,2-Trifluoroethanol-d3
Customer
Q & A

Q1: What is 2,2,2-Trifluoroethanol-d3 (TFE-d3) primarily used for in the context of the provided research?

A1: TFE-d3 is primarily utilized as a co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins. Its unique properties influence the structural behavior of these biomolecules, facilitating their analysis. [, , , , , ]

Q2: How does TFE-d3 affect the conformation of peptides and proteins?

A2: TFE-d3 exhibits a superior ability to stabilize intramolecular hydrogen bonds in carbohydrates and peptides compared to solvents like water (D2O) or dimethyl sulfoxide (DMSO-d6). This stabilization often promotes the formation of alpha-helical structures in peptides, even in cases where they might not predominantly adopt this conformation in purely aqueous environments. [, , ]

Q3: Can you provide an example of how TFE-d3 was used to elucidate the structure of a specific peptide?

A3: In a study on the antimicrobial peptide maximin 1, researchers used a 50:50 mixture of water and TFE-d3 to determine the peptide's three-dimensional structure using NMR spectroscopy. The TFE-d3 helped stabilize the alpha-helical conformation of maximin 1, allowing for a detailed structural characterization. Similarly, TFE-d3 was crucial in identifying the alpha-helical region within bovine somatotropin fragment 96-133.

Q4: Aside from peptide research, are there other applications of TFE-d3 in chemistry?

A5: Yes, TFE-d3 is a valuable solvent in synthetic organic chemistry. Its deuterated nature makes it suitable for NMR studies of reaction mechanisms and product characterization. Gottlieb, Kotlyar, and Nudelman's work highlights its use in identifying and characterizing common impurities in other deuterated solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.